molecular formula C18H22N4O2 B11995739 5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide

5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide

Cat. No.: B11995739
M. Wt: 326.4 g/mol
InChI Key: GWKWYKBPWZNGQH-IACHMEEVSA-N
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Description

5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide is a complex organic molecule with a unique structure. Let’s dissect its name:

    5-Tert-BU-2H-pyrazole-3-carboxylic acid: This part of the name indicates that it contains a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at position 3 with a carboxylic acid group.

    (3-(2-meo-phenyl)-allylidene)-hydrazide: Here, we have an allylidene group (a double bond between the carbon atoms) attached to the pyrazole ring, along with a hydrazide functional group (–NH–NH₂).

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

    Industrial Production: While industrial-scale production methods may not be widely documented, researchers often synthesize it in the lab.

    Laboratory Synthesis: One approach involves the condensation of 3-(2-meo-phenyl)-allylidene-hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the pyrazole ring. Acidification yields the final compound.

Chemical Reactions Analysis

    Reactivity: 5-Tert-BU-2H-pyrazole-3-carboxylic acid hydrazide can undergo various reactions

    Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as reagents specific to the desired transformation.

    Major Products: The products depend on reaction conditions, but derivatives of the pyrazole ring are common.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, design analogs, and study its coordination chemistry.

    Biology and Medicine: Its hydrazide moiety makes it interesting for drug development. It could serve as a scaffold for potential antitumor or antimicrobial agents.

    Industry: Limited industrial applications exist due to its complexity.

Mechanism of Action

    Targets: The compound likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further research is needed to elucidate specific pathways affected.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyrazole, carboxylic acid, and hydrazide groups sets it apart.

    Similar Compounds: While no direct analogs exist, related pyrazole derivatives are studied.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-18(2,3)16-12-14(20-21-16)17(23)22-19-11-7-9-13-8-5-6-10-15(13)24-4/h5-12H,1-4H3,(H,20,21)(H,22,23)/b9-7+,19-11+

InChI Key

GWKWYKBPWZNGQH-IACHMEEVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC

Origin of Product

United States

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